(4-Octylphenyl)methanol
Overview
Description
(4-Octylphenyl)methanol is an organic compound with the molecular formula C15H24O It consists of a phenyl ring substituted with an octyl group at the para position and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Octylphenyl)methanol typically involves the alkylation of phenol with octyl bromide, followed by reduction of the resulting (4-Octylphenyl)ketone. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step. The reduction step can be carried out using reagents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: (4-Octylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (4-Octylphenyl)formaldehyde or (4-Octylphenyl)carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to (4-Octylphenyl)methane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: (4-Octylphenyl)formaldehyde, (4-Octylphenyl)carboxylic acid.
Reduction: (4-Octylphenyl)methane.
Substitution: (4-Octylphenyl)chloride, (4-Octylphenyl)bromide.
Scientific Research Applications
(4-Octylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and cytotoxic effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (4-Octylphenyl)methanol involves its interaction with cellular components and enzymes. It can modulate the activity of certain enzymes by binding to their active sites or altering their conformation. The compound’s hydrophobic octyl chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
- (4-Octylphenyl)ethanol
- (4-Octylphenyl)acetone
- (4-Octylphenyl)formaldehyde
Comparison: (4-Octylphenyl)methanol is unique due to the presence of both a hydrophobic octyl chain and a hydrophilic hydroxyl group. This dual nature allows it to interact with a wide range of chemical and biological systems, making it more versatile compared to its analogs. For instance, (4-Octylphenyl)ethanol lacks the same reactivity due to the absence of the hydroxyl group on the methanol moiety .
Properties
IUPAC Name |
(4-octylphenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12,16H,2-8,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMUFYDWKAAASP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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